molecular formula C10H12BrNO B1622770 4-(4-Bromophenyl)butanamide CAS No. 61445-61-2

4-(4-Bromophenyl)butanamide

Cat. No.: B1622770
CAS No.: 61445-61-2
M. Wt: 242.11 g/mol
InChI Key: WPRAGPQEPJRYLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)butanamide is an aromatic amide derivative characterized by a four-carbon aliphatic chain terminating in a brominated phenyl group and an amide functional group. Its structure (C₁₀H₁₂BrNO) confers unique physicochemical properties, including a melting point of 153–156°C and solubility in polar organic solvents like DMSO, as confirmed by NMR data (1H: δ 7.45–1.73; 13C: δ 173.93–26.57) . The bromine atom at the para position of the phenyl ring enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions such as hydrogen bonding . This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and organic materials, though its direct biological activities remain less explored compared to structural analogs.

Properties

CAS No.

61445-61-2

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

4-(4-bromophenyl)butanamide

InChI

InChI=1S/C10H12BrNO/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3H2,(H2,12,13)

InChI Key

WPRAGPQEPJRYLH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCCC(=O)N)Br

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)N)Br

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a. 4-(4-Bromophenyl)butanoic Acid (CAS 35656-89-4)

  • Structure : Replaces the amide (-CONH₂) with a carboxylic acid (-COOH).
  • Properties : Lower melting point (67°C) and higher polarity due to the acidic proton. Used in peptide synthesis and as a building block for liquid crystals .
  • Synthesis : Typically via hydrolysis of the corresponding ester or nitrile, contrasting with the amide’s route involving coupling reactions .

b. Ethyl 4-(4-Bromophenyl)butanoate (CAS 105986-54-7)

  • Structure : Ester derivative (-COOEt) with reduced polarity.
  • Properties : Higher volatility (boiling point 176°C at 3 mmHg) and lipophilicity, making it suitable for GC-MS analysis .

c. 4-(4-Bromophenyl)-N-(4-hydroxyphenyl)butanamide

  • Structure : Additional hydroxyl group on the amide nitrogen.
  • Synthesis : Achieved via Suzuki coupling (71% yield), demonstrating adaptability for introducing diverse substituents .
Core Structure Modifications

a. 4-Substituted Cathinones (e.g., 4-BMC)

  • Structure: Replace the butanamide chain with a cathinone backbone (β-keto amphetamine).
  • Properties : Enhanced stimulant effects due to the β-keto group, with 4-BMC showing higher metabolic stability than fluorine/chlorine analogs .
  • Bioactivity: Cathinones exhibit psychoactive effects, whereas 4-(4-Bromophenyl)butanamide’s bioactivity is underexplored .

b. 4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan (BDPFR)

  • Structure : Dibenzofuran core with bromophenyl and phenyl substituents.
  • Applications : Used in OLEDs due to extended π-conjugation and electron-transport properties, highlighting the bromophenyl group’s role in tuning electronic characteristics .

c. Pyrimidine Derivatives (e.g., 4-(4-Bromophenyl)-2,6-diphenylpyrimidine)

  • Structure : Pyrimidine ring with bromophenyl and phenyl groups.
  • Properties : Higher thermal stability (melting point 166°C) and applications in optoelectronics, contrasting with the aliphatic flexibility of butanamide derivatives .
Table 1: Key Properties of this compound and Analogs
Compound Melting Point (°C) Boiling Point (°C) Key Functional Group Application(s)
This compound 153–156 N/A Amide Pharmaceutical intermediate
4-(4-Bromophenyl)butanoic Acid 67 N/A Carboxylic Acid Peptide synthesis
Ethyl 4-(4-Bromophenyl)butanoate N/A 176 (3 mmHg) Ester Analytical standards
4-BMC N/A N/A β-Keto Amphetamine Psychoactive agent
BDPFR N/A N/A Dibenzofuran OLEDs

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.